molecular formula C19H20FN3O2S B10938737 N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide

N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide

Cat. No.: B10938737
M. Wt: 373.4 g/mol
InChI Key: OZHGSMOXRIAHOG-UHFFFAOYSA-N
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Description

N~1~-[1-(2-Fluorobenzyl)-3,5-Dimethyl-1H-Pyrazol-4-Yl]-4-Methyl-1-Benzenesulfonamide is a synthetic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorobenzyl group, a pyrazole ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(2-Fluorobenzyl)-3,5-Dimethyl-1H-Pyrazol-4-Yl]-4-Methyl-1-Benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a suitable nucleophile.

    Formation of the Benzenesulfonamide Moiety: The benzenesulfonamide moiety can be formed by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(2-Fluorobenzyl)-3,5-Dimethyl-1H-Pyrazol-4-Yl]-4-Methyl-1-Benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

N~1~-[1-(2-Fluorobenzyl)-3,5-Dimethyl-1H-Pyrazol-4-Yl]-4-Methyl-1-Benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[1-(2-Fluorobenzyl)-3,5-Dimethyl-1H-Pyrazol-4-Yl]-4-Methyl-1-Benzenesulfonamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[1-(2-Fluorobenzyl)-3,5-Dimethyl-1H-Indazole-4-Yl]-4-Methyl-1-Benzenesulfonamide
  • N~1~-[1-(2-Fluorobenzyl)-3,5-Dimethyl-1H-Indole-4-Yl]-4-Methyl-1-Benzenesulfonamide
  • N~1~-[1-(2-Fluorobenzyl)-3,5-Dimethyl-1H-Benzimidazole-4-Yl]-4-Methyl-1-Benzenesulfonamide

Uniqueness

N~1~-[1-(2-Fluorobenzyl)-3,5-Dimethyl-1H-Pyrazol-4-Yl]-4-Methyl-1-Benzenesulfonamide is unique due to its specific combination of a fluorobenzyl group, a pyrazole ring, and a benzenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H20FN3O2S

Molecular Weight

373.4 g/mol

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C19H20FN3O2S/c1-13-8-10-17(11-9-13)26(24,25)22-19-14(2)21-23(15(19)3)12-16-6-4-5-7-18(16)20/h4-11,22H,12H2,1-3H3

InChI Key

OZHGSMOXRIAHOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3F)C

Origin of Product

United States

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